molecular formula C20H17BrN6OS B6065655 N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B6065655
M. Wt: 469.4 g/mol
InChI Key: QCTJTIKKTFHGQK-FOKLQQMPSA-N
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Description

N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that features an indole and triazole moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The triazole ring is also significant in medicinal chemistry due to its stability and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multi-step reactions. One common method includes the condensation of 5-bromo-1H-indole-3-carbaldehyde with an appropriate amine to form the Schiff base. This intermediate is then reacted with a triazole derivative under reflux conditions in a suitable solvent like propan-2-ol .

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different derivatives.

    Reduction: The Schiff base can be reduced to form secondary amines.

    Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce secondary amines .

Scientific Research Applications

N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways. The triazole ring enhances the compound’s stability and bioactivity, allowing it to effectively inhibit or activate specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbaldehyde derivatives: These compounds share the indole moiety and exhibit similar biological activities.

    Triazole derivatives: Compounds containing the triazole ring are known for their stability and bioactivity.

Properties

IUPAC Name

N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN6OS/c1-13-24-26-20(27(13)16-5-3-2-4-6-16)29-12-19(28)25-23-11-14-10-22-18-8-7-15(21)9-17(14)18/h2-11,22H,12H2,1H3,(H,25,28)/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTJTIKKTFHGQK-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NN=CC3=CNC4=C3C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)N/N=C/C3=CNC4=C3C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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